Neobavaisoflavone

Vue d'ensemble

Description

La néobavaisoflavone est un composant isoflavonique important isolé du Psoraleae Fructus. Elle est largement utilisée dans le monde entier en raison de ses activités antibactériennes, antioxydantes, anti-inflammatoires, anticancéreuses et anti-ostéoporotiques . Ce composé appartient aux isoflavones, une sous-classe des flavonoïdes, et se trouve dans le Psoralea corylifolia .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La néobavaisoflavone peut être synthétisée par différentes méthodes. Une approche courante implique l'extraction à partir du Psoraleae Fructus en utilisant des solvants comme le méthanol et l'acétonitrile . Les échantillons biologiques sont prétraités par la méthode d'extraction en phase solide, la précipitation au méthanol et la précipitation à l'acétonitrile .

Méthodes de production industrielle : La production industrielle de la néobavaisoflavone implique généralement l'extraction à grande échelle à partir des graines de Psoralea corylifolia. Le processus comprend l'extraction par solvant, la purification et la cristallisation pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de réactions : La néobavaisoflavone subit plusieurs types de réactions chimiques, notamment :

- Glucuronidation

- Sulfatation

- Hydroxylation

- Méthylation

- Cyclisation

- Hydratation

Ces réactions se produisent à la fois in vivo et in vitro .

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent l'acide glucuronique, l'acide sulfurique, les agents hydroxylants, les agents méthylant et l'eau. Les conditions varient en fonction de la réaction spécifique mais impliquent généralement des conditions physiologiques pour les réactions in vivo et des conditions de laboratoire contrôlées pour les réactions in vitro .

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites de la néobavaisoflavone, tels que les glucuronides, les sulfates, les dérivés hydroxylés, méthylés et cyclisés .

Applications de la recherche scientifique

La néobavaisoflavone a un large éventail d'applications de recherche scientifique, notamment :

- Chimie : Utilisée comme composé modèle pour étudier la chimie et les réactions des isoflavones .

- Biologie : Étudiée pour ses effets sur les processus cellulaires et les voies métaboliques .

- Médecine : Explorée pour ses effets thérapeutiques potentiels, notamment ses activités antibactériennes, antioxydantes, anti-inflammatoires, anticancéreuses et anti-ostéoporotiques .

- Industrie : Utilisée dans le développement de produits pharmaceutiques et nutraceutiques .

Mécanisme d'action

La néobavaisoflavone exerce ses effets par le biais de diverses cibles moléculaires et voies. Elle module l'activité des inhibiteurs de la topoisomérase, influence la production d'espèces réactives de l'oxygène et d'espèces réactives de l'azote, et affecte la production de cytokines dans les macrophages . Le composé interagit également avec les voies de signalisation telles que MEK/ERK et Akt/GSK-3β .

Applications De Recherche Scientifique

Neobavaisoflavone has a wide range of scientific research applications, including:

- Chemistry : Used as a model compound for studying isoflavone chemistry and reactions .

- Biology : Investigated for its effects on cellular processes and metabolic pathways .

- Medicine : Explored for its potential therapeutic effects, including antibacterial, antioxidant, anti-inflammatory, anticancer, and anti-osteoporotic activities .

- Industry : Utilized in the development of pharmaceuticals and nutraceuticals .

Mécanisme D'action

Neobavaisoflavone exerts its effects through various molecular targets and pathways. It modulates the activity of topoisomerase inhibitors, influences the production of reactive oxygen species and reactive nitrogen species, and affects cytokine production in macrophages . The compound also interacts with signaling pathways such as MEK/ERK and Akt/GSK-3β .

Comparaison Avec Des Composés Similaires

Composés similaires : La néobavaisoflavone est similaire à d'autres isoflavones telles que :

- Génistéine

- Daïdzéine

- Biochanine A

- Formononétine

Unicité : Ce qui distingue la néobavaisoflavone de ces composés similaires, c'est sa combinaison unique d'activités antibactériennes, antioxydantes, anti-inflammatoires, anticancéreuses et anti-ostéoporotiques . De plus, ses interactions moléculaires et ses voies spécifiques offrent des potentiels thérapeutiques distincts .

Activité Biologique

Neobavaisoflavone (NBIF) is a prenylated isoflavonoid derived from Psoralea corylifolia, known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes current research findings regarding the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits a multifaceted mechanism of action, primarily through its effects on inflammatory mediators and cancer cell viability.

1. Anti-Inflammatory Effects

Research indicates that this compound significantly inhibits the production of reactive oxygen species (ROS), reactive nitrogen species (RNS), and various pro-inflammatory cytokines in activated macrophages. A study demonstrated that NBIF reduced nitric oxide (NO) production in lipopolysaccharide (LPS) plus interferon-gamma (IFN-γ)-stimulated RAW264.7 macrophages with an effective dose (ED50) of 25.0 μM . The compound also inhibited the release of critical cytokines such as IL-1β, IL-6, IL-12, and TNF-α at varying concentrations, showcasing its potential as an anti-inflammatory agent.

Table 1: ED50 Values of this compound on Cytokine Production

| Cytokine | ED50 (μM) |

|---|---|

| IL-1β | 23.11 |

| IL-6 | 5.03 |

| IL-12p40 | 5.23 |

| IL-12p70 | 5.26 |

| TNF-α | 18.80 |

2. Anticancer Properties

This compound has shown promise in inhibiting cancer cell growth and enhancing the efficacy of chemotherapeutic agents. In studies involving human glioblastoma U-87 MG cells, NBIF decreased cell viability in a dose-dependent manner, with significant reductions observed at concentrations ranging from 1 μM to 100 μM . Furthermore, it has been shown to enhance the effects of doxorubicin, suggesting a potential role as a chemosensitizer in cancer therapy .

Table 2: Effects of this compound on Cell Viability in Cancer Cells

| Cell Line | Concentration (μM) | Viability Reduction (%) |

|---|---|---|

| U-87 MG | 25 | 18 |

| SW1783 | 25 | 37 |

| NHA Astrocytes | 75 | 11 |

Case Studies

Several case studies highlight the therapeutic applications and safety profiles of this compound:

-

In Vitro Study on Glioblastoma Cells :

A study investigated the effects of this compound on U-87 MG glioblastoma cells combined with doxorubicin. Results indicated that NBIF significantly reduced cell viability compared to controls and enhanced apoptosis markers . -

Chemosensitizing Properties :

Research focused on SW1783 anaplastic astrocytoma cells revealed that combining this compound with doxorubicin or etoposide resulted in a statistically significant reduction in cell viability compared to treatment with the drugs alone . -

Metabolic Studies :

Metabolomic analysis showed that this compound undergoes extensive biotransformation in vivo, leading to various metabolites with potential therapeutic effects. This suggests that the biological activity of NBIF may be broader than previously understood .

Propriétés

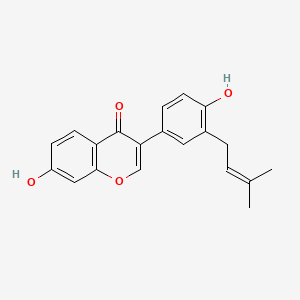

IUPAC Name |

7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5-11,21-22H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGPEBYHGIUFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415769 | |

| Record name | Neobavaisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41060-15-5 | |

| Record name | Neobavaisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41060-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neobavaisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does neobavaisoflavone (NBIF) exert its anti-inflammatory effects?

A1: this compound demonstrates anti-inflammatory activity by suppressing the activation of key signaling pathways involved in inflammation. Studies have shown that NBIF inhibits the phosphorylation of NF-κB p65, a crucial transcription factor involved in the expression of inflammatory cytokines. [] Additionally, NBIF downregulates the activation of mitogen-activated protein kinases (MAPKs), including JNK, p38, and ERK, further contributing to its anti-inflammatory effects. [] These actions collectively result in the reduced production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). []

Q2: What is the role of this compound in osteoclastogenesis?

A2: this compound exhibits inhibitory effects on osteoclastogenesis, the process of bone resorption mediated by osteoclasts. Research suggests that NBIF disrupts the interaction between receptor activator of nuclear factor kappa-B (RANK) and TNF receptor-associated factor 6 (TRAF6), as well as RANK and c-Src, which are essential for osteoclast differentiation and function. [] Moreover, NBIF suppresses the phosphorylation of NF-κB, MAPKs, and Akt signaling pathways, ultimately leading to the inhibition of calcium oscillation and nuclear factor of activated T cells cytoplasmic 1 (NFATc1) translocation. [] These events collectively contribute to the reduced formation and activity of osteoclasts.

Q3: How does this compound affect melanogenesis?

A3: this compound demonstrates anti-melanogenic properties by inhibiting tyrosinase activity and melanin synthesis in melanocytes. [] Mechanistically, NBIF downregulates the expression of microphthalmia-associated transcription factor (MITF), tyrosinase-related protein 1 (TRP-1), and tyrosinase, all of which are critical for melanogenesis. [] Additionally, NBIF activates signaling pathways that inhibit melanogenesis by phosphorylating glycogen synthase kinase-3β (GSK3β) and extracellular signal-regulated kinase (ERK). [] These findings suggest that NBIF may be a potential candidate for treating hyperpigmentation disorders.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H18O5 and its molecular weight is 338.35 g/mol.

Q5: Have any computational studies been conducted to investigate the interactions of this compound with its targets?

A5: Yes, molecular docking studies have been employed to explore the binding interactions of NBIF with various targets. For instance, docking simulations have revealed that NBIF exhibits favorable binding affinity towards the amyloid-beta (Aβ42) fibril structure, suggesting its potential as an Aβ42 inhibitor. [] Furthermore, docking studies have provided insights into the binding mode of NBIF with cytochrome P450 enzymes (CYPs), predicting its potential for drug-herb interactions. [] These computational approaches offer valuable information for understanding the molecular mechanisms of NBIF and its potential applications.

Q6: How does the prenyl group in the structure of this compound influence its activity?

A6: The specific attachment position of the prenyl group on the isoflavonoid skeleton significantly influences the biological activity of NBIF. [] Studies comparing the activity of different prenylated isoflavonoids suggest that the presence and position of the prenyl group contribute to variations in their inhibitory effects on enzymes like protein tyrosine phosphatase 1B and α-glucosidase. [] These findings highlight the importance of the prenyl group in determining the pharmacological profile of NBIF.

Q7: What is known about the stability of this compound formulations?

A7: While specific details regarding this compound formulations are limited in the provided papers, one study utilized a zinc-organic framework-incorporated hydrogel platform to deliver NBIF for promoting cartilage regeneration in osteoarthritis. [] This approach aimed to achieve local and sustained release of NBIF at the injured joint site, highlighting the potential for developing innovative delivery systems to enhance its therapeutic efficacy.

Q8: What are the pharmacokinetic properties of this compound in different animal models?

A8: Pharmacokinetic studies in rats have shown that the absorption and distribution of NBIF vary depending on factors such as gender and disease models. For instance, in diabetic rats, the plasma levels of NBIF were decreased in females but elevated in males compared to normal rats. [] These findings highlight the importance of considering individual characteristics when evaluating the pharmacokinetic profile of NBIF.

Q9: How does the administration route of Psoraleae Fructus extract affect the pharmacokinetic parameters of its components, including this compound, in beagle dogs?

A9: Pharmacokinetic studies in beagle dogs administered with Psoraleae Fructus extract intragastrically revealed varying Tmax values (time to reach maximum plasma concentration) ranging from 1.92 to 5.67 hours for different components, including this compound. [] Notably, the Cmax (maximum plasma concentration) and AUC (area under the curve) values for psoralen, isopsoralen, psoralenoside, and isopsoralenoside were significantly higher compared to other components, indicating differences in their absorption and distribution profiles. []

Q10: What in vitro models have been used to study the anti-cancer activity of this compound?

A10: this compound has been studied in various human cancer cell lines, including glioblastoma (U-87 MG, SW1783), anaplastic astrocytoma (SW1783), and non-small cell lung cancer (NSCLC) cells (PC-9, H460, and A549). [, , , , ] These in vitro studies have demonstrated the ability of NBIF to inhibit cell viability, induce apoptosis, and modulate cell cycle progression in cancer cells.

Q11: Has the efficacy of this compound been evaluated in animal models of disease?

A11: Yes, this compound has demonstrated promising results in preclinical animal models. For instance, in a rat model of osteoarthritis induced by medial collateral ligament resection, NBIF effectively mitigated cartilage matrix degradation and chondrocyte apoptosis, highlighting its therapeutic potential for osteoarthritis. [] Moreover, in ovariectomized mice, NBIF administration resulted in the inhibition of osteoclastogenesis, promotion of osteogenesis, and amelioration of bone loss, further supporting its beneficial effects on bone health. []

Q12: What are the potential hepatotoxic effects of Psoraleae Fructus and its constituents, including this compound?

A12: While Psoraleae Fructus is traditionally used for medicinal purposes, studies have raised concerns about its potential hepatotoxicity. Research suggests that the ethanol extraction process may exacerbate the hepatotoxic effects of Psoraleae Fructus. [] Among its constituents, bavachin, psoralidin, bavachinin, this compound, and bakuchiol have been identified as potential hepatotoxic ingredients. [] These compounds have been shown to induce cell apoptosis, increase intracellular lipid accumulation and ROS levels, and decrease mitochondrial membrane potential in liver cells. [] Further research is warranted to establish safe and effective dosage regimens.

Q13: What analytical techniques have been used to identify and quantify this compound in biological samples?

A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD), time-of-flight mass spectrometry (TOF-MS), and tandem mass spectrometry (MS/MS), has been widely employed for the qualitative and quantitative analysis of this compound in complex matrices like plant extracts and biological samples. [, , , ] These techniques offer high sensitivity, selectivity, and accuracy in identifying and quantifying NBIF, enabling comprehensive pharmacokinetic and pharmacodynamic studies.

Q14: Does this compound interact with drug transporters like P-glycoprotein (P-gp)?

A14: Yes, this compound has shown moderate inhibitory activity against P-gp, a transmembrane efflux pump responsible for multidrug resistance in cancer cells. [] This finding suggests that NBIF could potentially enhance the efficacy of other anticancer drugs that are substrates of P-gp by increasing their intracellular accumulation.

Q15: What is the role of this compound in regulating UDP-glucuronosyltransferase 1A1 (UGT1A1) activity?

A15: this compound acts as a potent inducer of UGT1A1, a key enzyme involved in the detoxification and metabolic clearance of bilirubin and various xenobiotics. [] Studies suggest that NBIF activates and upregulates peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), which in turn, mediate the induction of UGT1A1. [] These findings highlight the potential of NBIF as a therapeutic agent for treating hyperbilirubinemia and drug-induced hepatotoxicity.

Q16: How does this compound affect the activity of cytochrome P450 enzymes (CYPs)?

A16: this compound exhibits inhibitory effects on specific CYP enzymes, particularly CYP1A2 and CYP2C19. [] Molecular docking and dynamic simulation studies, combined with in vitro experiments, have revealed that NBIF might act as a mechanism-based inhibitor of these enzymes. [] These findings emphasize the importance of considering potential drug-herb interactions when co-administering NBIF with medications metabolized by these CYP enzymes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.